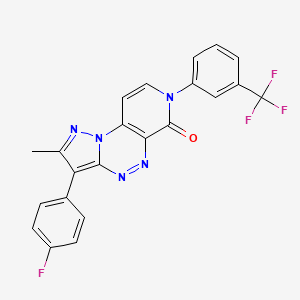
C22H13F4N5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve and .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Compounds such as 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide and 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide exhibit similar chemical properties and reactivity.
6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide: shares structural similarities with other and derivatives.
Uniqueness
The uniqueness of 6-fluoro-N-[6-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-2-imidazo[1,2-a]pyridinecarboxamide lies in its fluorinated structure , which imparts distinct chemical stability and biological activity . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability , making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H13F4N5O |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-[3-(trifluoromethyl)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H13F4N5O/c1-12-18(13-5-7-15(23)8-6-13)20-28-27-19-17(31(20)29-12)9-10-30(21(19)32)16-4-2-3-14(11-16)22(24,25)26/h2-11H,1H3 |
InChI Key |
JNHSPSGBWUPGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC(=C4)C(F)(F)F)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















